molecular formula C15H23NO3 B14395777 Butan-2-yl (4-ethoxy-3-ethylphenyl)carbamate CAS No. 88715-32-6

Butan-2-yl (4-ethoxy-3-ethylphenyl)carbamate

Katalognummer: B14395777
CAS-Nummer: 88715-32-6
Molekulargewicht: 265.35 g/mol
InChI-Schlüssel: HBWJZHHNTHRUHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butan-2-yl (4-ethoxy-3-ethylphenyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This compound is characterized by its unique structure, which includes a butan-2-yl group and a 4-ethoxy-3-ethylphenyl group attached to a carbamate moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Butan-2-yl (4-ethoxy-3-ethylphenyl)carbamate typically involves the reaction of butan-2-ol with 4-ethoxy-3-ethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction can be represented as follows:

Butan-2-ol+4-ethoxy-3-ethylphenyl isocyanateButan-2-yl (4-ethoxy-3-ethylphenyl)carbamate\text{Butan-2-ol} + \text{4-ethoxy-3-ethylphenyl isocyanate} \rightarrow \text{this compound} Butan-2-ol+4-ethoxy-3-ethylphenyl isocyanate→Butan-2-yl (4-ethoxy-3-ethylphenyl)carbamate

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Butan-2-yl (4-ethoxy-3-ethylphenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbamate group into other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Butan-2-yl (4-ethoxy-3-ethylphenyl)carbamate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical intermediates and as a stabilizer in formulations.

Wirkmechanismus

The mechanism of action of Butan-2-yl (4-ethoxy-3-ethylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Butan-2-yl (4-methoxy-3-ethylphenyl)carbamate
  • Butan-2-yl (4-ethoxy-3-methylphenyl)carbamate
  • Butan-2-yl (4-ethoxy-3-ethylphenyl)urethane

Uniqueness

Butan-2-yl (4-ethoxy-3-ethylphenyl)carbamate is unique due to its specific substitution pattern on the phenyl ring and the presence of both ethoxy and ethyl groups

Eigenschaften

CAS-Nummer

88715-32-6

Molekularformel

C15H23NO3

Molekulargewicht

265.35 g/mol

IUPAC-Name

butan-2-yl N-(4-ethoxy-3-ethylphenyl)carbamate

InChI

InChI=1S/C15H23NO3/c1-5-11(4)19-15(17)16-13-8-9-14(18-7-3)12(6-2)10-13/h8-11H,5-7H2,1-4H3,(H,16,17)

InChI-Schlüssel

HBWJZHHNTHRUHF-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(C=CC(=C1)NC(=O)OC(C)CC)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.